(パーフルオロ-n-オクチル)フェニルイオドニウム トリフルオロメタンスルホナート

概要

説明

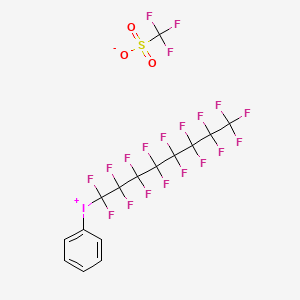

“(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate” is a chemical compound with the CAS RN: 77758-89-5 . It’s also known by the synonym "(Eicosafluoro- n -octyl)phenyliodonium Trifluoromethanesulfonate" .

Molecular Structure Analysis

The molecular formula of this compound is C15H5F20IO3S, and its molecular weight is 772.13 . The InChI code for this compound is 1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H; (H,5,6,7)/q+1;/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known to be used as a reagent in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and should be kept away from heat as it is heat sensitive .科学的研究の応用

プロテオミクス研究

PFOPITSは、タンパク質、その構造、および機能の大規模な研究であるプロテオミクスで使用されます。 この化合物は、タンパク質にフッ素原子を導入する能力があり、タンパク質の標識とイメージングに使用でき、複雑な生物学的サンプル中のタンパク質の同定と定量に役立ちます .

作用機序

The mechanism of action of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is not fully understood. However, it is believed that the compound acts as a catalyst for the hydrolysis of ester bonds in proteins, lipids, and carbohydrates. It is also believed to bind to certain proteins and enzymes, leading to changes in their structure and function. In addition, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is believed to interact with DNA and RNA molecules, leading to changes in gene expression and protein production.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are not fully understood. However, it is believed to have a variety of effects on cells and tissues. Studies have shown that (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate can inhibit the activity of certain enzymes and proteins, leading to changes in their structure and function. In addition, it has been shown to interact with DNA and RNA molecules, leading to changes in gene expression and protein production.

実験室実験の利点と制限

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to handle and store. It is also a stable compound, making it ideal for use in long-term experiments. In addition, it is an effective catalyst for the hydrolysis of ester bonds in proteins, lipids, and carbohydrates. However, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate has some limitations as well. It is a highly toxic compound and should be handled with care. In addition, it is a relatively expensive compound, making it cost-prohibitive for some experiments.

将来の方向性

There are several potential future directions for the use of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate. One potential application is in the synthesis of pharmaceuticals and other bioactive compounds. (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate could also be used in the development of new analytical techniques and in the study of enzyme inhibition and protein-protein interactions. In addition, it could be used in the study of gene expression and the effects of environmental contaminants on cells and tissues. Finally, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate could be used in the development of new contrast agents for MRI studies.

合成法

The synthesis of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate can be achieved through a variety of methods, including direct fluorination and nucleophilic substitution reactions. The direct fluorination method involves the reaction of an organic iodide with a fluorinated reagent such as sulfur hexafluoride (SF6). The reaction of organic iodide with SF6 produces a perfluoroalkyl iodonium salt, which can be further reacted with trifluoromethanesulfonic acid (TFSA) to yield (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate. The nucleophilic substitution reaction involves the reaction of an organic iodide with a nucleophile such as a sulfonate or a trifluoromethanesulfonate. The reaction of an organic iodide with a trifluoromethanesulfonate yields (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate.

Safety and Hazards

生化学分析

Biochemical Properties

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the context of cationic polymerization and 3D printing using two distinct light sources . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of cationic polymers with enhanced UV stability . The nature of these interactions involves the activation of specific enzymes that catalyze the polymerization process, leading to the formation of stable polymeric structures.

Cellular Effects

The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate affects cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. The changes in gene expression induced by (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are mediated through its interaction with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate change over time due to its stability and degradation properties . This compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate vary with different dosages in animal models . At lower doses, this compound can induce beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. The effects on metabolic pathways are mediated through its interactions with specific enzymes and regulatory proteins.

Transport and Distribution

Within cells and tissues, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biochemical activity. The transport and distribution of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are critical for its function, as they determine the concentration and availability of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular regions, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects. The activity and function of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are influenced by its localization, as different cellular compartments provide distinct biochemical environments.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJCHNACSIGQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5F20IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375109 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77758-89-5 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)